2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-piperidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20-14-8-2-3-9-15(14)21(27)19(18(20)24-12-6-1-7-13-24)25-17-11-5-4-10-16(17)22-23-25/h2-5,8-11H,1,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJDGNHRDKLJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione is a derivative of naphthoquinone integrated with a benzo[d][1,2,3]triazole moiety. This structural configuration suggests potential biological activities that merit investigation, particularly in the realms of antimalarial and antiviral effects. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate both the triazole and naphthoquinone functionalities. The presence of the piperidine ring enhances the lipophilicity and biological activity of the compound.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of compounds related to naphthoquinones. For instance, derivatives of 2-amino-1,4-naphthoquinones containing 1,2,3-triazole groups have exhibited significant antimalarial activity against Plasmodium falciparum and Plasmodium berghei in vitro and in vivo models. One study reported that certain derivatives showed IC50 values as low as 0.8 μM against resistant strains of P. falciparum, indicating potent activity .
Cytotoxicity
The cytotoxic effects of these compounds were evaluated on various mammalian cell lines such as HepG2 and Vero cells. Notably, compounds demonstrated low cytotoxicity with CC50 values exceeding 100 μM, suggesting a favorable safety profile for further development . The selectivity index (SI) ranged from 6.8 to 494.8 for different compounds tested, indicating a promising therapeutic window .
The mechanism by which these compounds exert their antimalarial effects includes disruption of the parasite's cellular integrity. Transmission electron microscopy revealed significant ultrastructural changes in treated P. falciparum trophozoites, including loss of membrane integrity and organelle degradation . These findings suggest that the compound may interfere with critical cellular processes within the parasite.
Antiviral Activity
In addition to antimalarial properties, derivatives of benzo[d][1,2,3]triazole have been synthesized and evaluated for antiviral activity. A study reported that several benzotriazole derivatives displayed notable cytotoxicity against viral infections in vitro. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole moiety could enhance antiviral efficacy .
Case Studies
Comparison with Similar Compounds
2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione (3c)
- Substituents : Chlorine (C2), piperidine (C3).
- Key Differences : Replaces the benzo-triazole group with chlorine.
- Activity : Exhibits antifungal and antibacterial properties, with MIC values against Staphylococcus aureus and Micrococcus luteum .
- Significance : The absence of the triazole ring reduces steric bulk but may limit π-π stacking interactions observed in triazole-containing analogues .
2-[(4-Phenyl)-triazol-1-yl]-naphthalene-1,4-dione (4j)
2-{[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione
Antimicrobial Activity
- 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione (MIC: 15.6–31.2 µg/mL against Gram-positive bacteria) .
- 2-(sec-Butylthio)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione (MIC: 4.88 µg/mL against S. epidermidis) .
- Implications for Target Compound: The piperidine group in the target compound may enhance antibacterial potency compared to non-piperidine analogues, as seen in compound 3c .
Antiplasmodial and Anticancer Potential
- Triazole-naphthoquinone conjugates (e.g., 4j) show antiplasmodial activity, suggesting the triazole group’s role in redox cycling and parasite inhibition .
- Chalcone-naphthoquinone hybrids (e.g., compounds 6a–e) exhibit anticancer activity via ROS generation and apoptosis induction .
Anti-inflammatory Activity
Solubility and Stability
- Planar naphthoquinone cores with bulky substituents (e.g., benzo-triazole) exhibit reduced solubility but improved stability via intermolecular interactions .
- Piperidine’s basicity may enhance water solubility compared to non-polar substituents like phenyl groups .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
